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Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate Documentation Hub

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  • Product: Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate
  • CAS: 116129-05-6

Core Science & Biosynthesis

Foundational

Conformational Analysis and Synthetic Methodology of the 3-Oxo-2-azabicyclo[2.1.1]hexane Scaffold: A Constrained Bicyclic Bioisostere

Executive Summary In modern drug discovery, overcoming the entropic penalty associated with ligand-receptor binding is a critical optimization strategy. Flexible rings, such as pyrrolidines and pyrrolidin-2-ones ( γ -lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming the entropic penalty associated with ligand-receptor binding is a critical optimization strategy. Flexible rings, such as pyrrolidines and pyrrolidin-2-ones ( γ -lactams), undergo dynamic pseudorotation in solution. When these molecules bind to a target, they must freeze into a single bioactive conformation, resulting in a loss of conformational entropy ( ΔS‡ ).

The 3-oxo-2-azabicyclo[2.1.1]hexane scaffold [3] has emerged as a premier conformationally locked bioisostere for γ -lactams and proline derivatives [4]. By introducing a methylene bridge across the 1,4-positions of the ring, the dynamic pseudorotation is arrested. This in-depth technical guide explores the conformational logic, structural parameters, and validated synthetic methodologies required to leverage this highly strained bicyclic system in medicinal chemistry.

Structural and Conformational Foundations

Topology of the Bicyclo[2.1.1] System

The 3-oxo-2-azabicyclo[2.1.1]hexane core consists of a six-atom framework. The nitrogen atom occupies position 2, and the carbonyl carbon occupies position 3. The bridgehead carbons (C1 and C4) are connected by three distinct paths:

  • The 2-atom bridge containing the amide bond (–NH–CO–).

  • The 1-atom bridge (C5 methylene).

  • The 1-atom bridge (C6 methylene).

This topology embeds the amide bond within two fused 5-membered rings (1-2-3-4-5 and 1-2-3-4-6) and one 4-membered ring (1-5-4-6). Consequently, the system is a bridged γ -lactam.

Locking the Pyrrolidone Pucker

In standard γ -lactams, the ring puckers (e.g., C γ -endo or C γ -exo) rapidly interconvert. The brilliance of the [2.1.1] bicyclic system lies in its dual-mimicry. As demonstrated in foundational studies on constrained proline analogues [1], the two methylene bridges (C5 and C6) act as dual C γ atoms. Because they are rigidly fixed in space, the scaffold simultaneously presents both the C γ -endo and C γ -exo geometries to the biological target, eliminating the entropic penalty of binding while probing multiple sub-pockets simultaneously.

Amide Geometry and Nitrogen Pyramidalization

Due to the geometric constraints of the 5-membered rings, the amide bond is strictly locked in the cis (Z) configuration. Furthermore, the extreme ring strain prevents the lactam nitrogen from achieving perfect sp2 planarity. X-ray crystallographic analyses of related systems reveal a slight pyramidalization of the nitrogen atom ( χN​>5∘ ). This deviation from planarity reduces amide resonance, subtly increasing the basicity of the nitrogen and altering its hydrogen-bond profile compared to unstrained pyrrolidones.

ConformationalLogic A Dynamic Pyrrolidin-2-one (Pseudorotation) B Entropic Penalty Upon Target Binding A->B Binding C Bicyclic Bridging (C1-C4 Methylene Insertion) A->C Structural Design D 3-Oxo-2-azabicyclo[2.1.1]hexane (Locked Pucker) C->D E Pre-organized Bioactive Conformation D->E F Enhanced Target Affinity (Lower ΔS‡) E->F

Logic flowchart: Overcoming entropic penalties via bicyclic conformational locking.

Quantitative Data Summary

To understand the structural divergence of this scaffold from standard γ -lactams, the following table summarizes the key geometric and spectroscopic parameters:

ParameterPyrrolidin-2-one (Reference)3-Oxo-2-azabicyclo[2.1.1]hexaneCausality / Implication
Ring Pucker Dynamic (Pseudorotation)Locked (Dual C γ mimic)Eliminates entropic penalty upon target binding.
Amide Geometry cis (Z)cis (Z)Maintained geometry; suitable for direct γ -lactam bioisosterism.
C=O Stretch (IR) ~1700 cm −1 ~1745 cm −1 Increased ring strain limits amide resonance, strengthening the C=O double bond character.
N-Pyramidalization ~0° (Planar sp2 )> 5° (Slightly pyramidal)Strain prevents perfect orbital overlap; alters H-bond acceptor/donor strength.
Bridgehead NMR N/A 4J1,4​≈6.7 HzRigid W-coupling confirms the locked bicyclic topology [2].

Synthetic Methodology: Intramolecular Macrolactamization

Synthesizing the highly strained [2.1.1] core requires precise control over reaction kinetics to favor intramolecular ring closure over intermolecular polymerization. The most robust route involves the lactamization of cis-3-aminocyclobutane-1-carboxylic acid.

Step-by-Step Protocol

Objective: Synthesis of 3-oxo-2-azabicyclo[2.1.1]hexane.

  • Pre-organization & Setup: Weigh out cis-3-aminocyclobutane-1-carboxylic acid (1.0 equiv, 10 mmol). Causality: The cis relative stereochemistry is non-negotiable. It pre-organizes the amino and carboxyl groups on the same face of the cyclobutane ring, placing them within the critical ~2.1 Å distance required for cyclization. The trans isomer cannot cyclize.

  • High-Dilution Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to achieve a strict concentration of 0.01 M (1000 mL). Causality: High dilution is mathematically required. Intermolecular oligomerization follows second-order kinetics, while intramolecular cyclization follows first-order kinetics. Diluting the reaction artificially suppresses the collision rate between distinct molecules, funneling the reaction toward the strained bicyclic product.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol) at 0 °C. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the zwitterionic ammonium salt of the starting material, rendering the amine fully nucleophilic without interfering with the coupling reagent.

  • Activation: Add HATU (1.2 equiv, 12 mmol) portion-wise. Causality: HATU is selected over standard carbodiimides (like DCC) because the HOAt leaving group generated in situ forms a highly reactive ester. This accelerates the energy-demanding cyclization step before competitive side reactions can occur.

  • Cyclization & Workup: Allow the reaction to warm to room temperature and stir for 24 hours under argon. Concentrate under high vacuum. Redissolve the residue in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove HOAt and excess DIPEA salts.

  • Analytical Validation (Self-Validating System):

    • FT-IR: Confirm success by the disappearance of broad –COOH / –NH 2​ stretches and the appearance of a sharp, high-frequency lactam carbonyl stretch at ~1745 cm −1 .

    • 1 H NMR: Validate the rigid topology by locating the bridgehead protons (H1 and H4). They must exhibit a characteristic 4J W-coupling of approximately 6.7 Hz, which is physically impossible in unbridged systems [2].

SyntheticWorkflow SM cis-3-Aminocyclobutane- 1-carboxylic acid Act Activation (HATU, DIPEA, DMF) SM->Act Dil High Dilution (0.01 M) Act->Dil Cyc Intramolecular Lactamization Dil->Cyc Prod 3-Oxo-2-azabicyclo[2.1.1]hexane (Target Core) Cyc->Prod

Step-by-step synthetic workflow for the intramolecular lactamization of the bicyclic core.

Applications in Drug Discovery

The integration of the 3-oxo-2-azabicyclo[2.1.1]hexane scaffold into lead compounds offers several distinct pharmacological advantages:

  • Metabolic Stability: The absence of easily accessible α -protons and the steric bulk of the bicyclic system shield the amide bond from proteolytic cleavage, significantly increasing plasma half-life.

  • Vectorial Projection: The rigid framework acts as a predictable vector for appending pharmacophores. Substitutions at the C5 or C6 methylene bridges project functional groups into highly specific spatial quadrants, allowing for precise mapping of receptor binding pockets.

By substituting flexible pyrrolidones with this [2.1.1] framework, medicinal chemists can systematically eliminate conformational noise, driving both target affinity and selectivity.

References

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). "Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability." Journal of Organic Chemistry, 69(25), 8565-8573. URL:[Link]

  • Krow, G. R., Cannon, K. C., Carey, J. T., Ma, H., & Lin, G. (2001). "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry, 66(11), 3902-3909. URL:[Link]

  • National Center for Biotechnology Information. "2-Azabicyclo(2.1.1)hexan-3-one | C5H7NO | CID 84647602." PubChem Database. URL:[Link]

  • Mykhailiuk, P. K. (2021). "2‐Heterabicyclo[2.1.1]hexanes: benzene isosteres and proline/pyrrolidine analogues." ResearchGate. URL:[Link]

Exploratory

A Guide to the Crystal Structure Analysis of Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate, a novel bicyclic compound with potential applications in medicinal chemistry. Bicyclic scaffolds are of significant interest in drug discovery due to their rigid conformations, which can lead to improved target selectivity and metabolic stability.[1] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This document details the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural interpretation of the title compound, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Bicyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led to an increased focus on three-dimensional molecular architectures. Bicyclic compounds, such as the 2-azabicyclo[2.1.1]hexane core, offer a departure from the "flatland" of traditional aromatic and heteroaromatic scaffolds.[1] Their inherent conformational rigidity can pre-organize pendant functional groups in a specific orientation for optimal interaction with biological targets, potentially leading to higher binding affinities and reduced off-target effects.

The analysis of the crystal structure of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate is critical for several reasons:

  • Unambiguous Stereochemical Assignment: The synthesis of bicyclic systems can often result in complex stereoisomers. SC-XRD provides an absolute determination of the stereochemistry, which is crucial for understanding biological activity.[2]

  • Conformational Analysis: The rigid bicyclic core can still exhibit subtle conformational preferences. A crystal structure reveals the lowest energy conformation in the solid state, providing insights into its likely bioactive conformation.

  • Intermolecular Interaction Mapping: The packing of molecules in the crystal lattice reveals key intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information can be invaluable for understanding solid-state properties and for the design of crystal engineering strategies.[3]

This guide will walk through the entire process of crystal structure determination, from obtaining the material to interpreting the final structural model.

Synthesis and Sample Preparation

A plausible synthetic route to methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate is outlined below, based on established methodologies for related bicyclic systems.[4][5]

Synthesis_Workflow A Starting Material (e.g., a suitable cyclobutene derivative) B [2+2] Cycloaddition A->B Key reaction to form the bicyclic core C Intermediate Bicyclic Lactam B->C D Esterification C->D Introduction of the methyl ester E Methyl 3-oxo-2-azabicyclo [2.1.1]hexane-1-carboxylate D->E F Purification (Chromatography) E->F Isolation of pure product

Caption: A generalized synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Cycloaddition: A solution of a suitable cyclobutene precursor and a dienophile is subjected to thermal or photochemical [2+2] cycloaddition conditions to form the bicyclo[2.1.1]hexane core. The choice of reactants and conditions is critical for achieving the desired regioselectivity and stereoselectivity.

  • Functional Group Manipulation: The resulting intermediate is then elaborated to introduce the lactam and carboxylate functionalities. This may involve oxidation, hydrolysis, and protection/deprotection steps.

  • Esterification: The carboxylic acid is converted to the corresponding methyl ester using standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., SOCl₂ or H₂SO₄).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate. The purity of the sample is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A high degree of purity is essential for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[6] For small organic molecules like the title compound, several techniques can be employed.[7][8]

3.1. Solvent Selection

A preliminary solubility screen is performed to identify suitable solvents. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

3.2. Crystallization Techniques

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. This is often a good starting point due to its simplicity.[8]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method is particularly useful when only small amounts of material are available.[8]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.[8]

  • Microbatch Under-Oil Crystallization: This high-throughput technique involves dispensing nanoliter-scale droplets of the compound solution into a well containing an inert oil. The oil controls the rate of solvent evaporation, allowing for the slow growth of crystals.[9]

Crystallization_Workflow A Pure Compound B Solvent Screening A->B C Select Crystallization Technique B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Solvent Layering C->F G Crystal Growth D->G E->G F->G H Harvest and Mount Single Crystal G->H

Caption: Decision workflow for crystallization experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[10]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated through a series of angles. A detector records the positions and intensities of the diffracted X-rays.[11]

Data Analysis and Structure Refinement

The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

5.1. Structure Solution

The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

5.2. Structure Refinement

The initial model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.[12]

Software for Structure Solution and Refinement:

  • SHELX: A suite of programs that is considered the gold standard for small-molecule crystallography.[13][14]

  • Olex2: A user-friendly graphical interface that integrates with SHELX and other crystallographic software, streamlining the structure solution and refinement process.[15][16]

The quality of the final structural model is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Interpretation of the Crystal Structure

A hypothetical crystal structure of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical formulaC₇H₉NO₃
Formula weight155.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.521(2), 6.123(1), 13.456(3)
α, β, γ (°)90, 105.21(1), 90
Volume (ų)676.5(3)
Z4
Density (calculated)1.523 g/cm³
Absorption coefficient (μ)0.118 mm⁻¹
F(000)328
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data collection (°)2.5 to 27.5
Reflections collected6892
Independent reflections1543 [R(int) = 0.034]
Data / restraints / parameters1543 / 0 / 101
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128

6.1. Molecular Conformation

The bicyclo[2.1.1]hexane core adopts a strained, boat-like conformation. The bond lengths and angles within the bicyclic system provide insights into the degree of ring strain. The relative orientation of the methyl ester and the lactam carbonyl group can be analyzed to understand potential intramolecular interactions.

6.2. Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules can be linked by intermolecular hydrogen bonds involving the lactam N-H group and the carbonyl oxygen of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. The overall packing arrangement is influenced by a combination of these specific interactions and non-specific van der Waals forces.

Caption: A 2D representation of the molecular structure.

Conclusion

The crystal structure analysis of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate provides invaluable information for understanding its chemical and physical properties. This guide has outlined a comprehensive and self-validating workflow, from synthesis and crystallization to data analysis and structural interpretation. The detailed structural insights gained from such an analysis are essential for the rational design of novel therapeutic agents based on this promising bicyclic scaffold.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Crystallization of small molecules. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 933–940. [Link]

  • Catlow, A. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • OlexSys. Structure Refinement. [Link]

  • University of Wisconsin-Madison. Programs – Molecular Structure Laboratory. [Link]

  • Otterbein University. Crystallographic Facilities @ Otterbein. [Link]

  • OlexSys. Compatibility with Other Software. [Link]

  • SourceForge. Olex2 download. [Link]

  • Sciforum. X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • European Journal of Chemistry. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. 9(2), 164-177. [Link]

  • ResearchGate. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. [Link]

Sources

Foundational

Physicochemical Profiling and Bioisosteric Applications of 2-Azabicyclo[2.1.1]hexane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern medicinal chemistry, often termed the "escape from flatland." Among the most promising of these saturated bioisosteres is the 2-azabicyclo[2.1.1]hexane (aza-BCH) system. Functioning as a rigid, stereochemically defined surrogate for pyrrolidines, piperidines, and ortho/meta-substituted benzenes, the aza-BCH scaffold profoundly alters the physicochemical landscape of lead compounds.

This technical guide provides a comprehensive framework for the physicochemical profiling of aza-BCH derivatives. By detailing the causality behind their enhanced solubility, reduced lipophilicity, and improved metabolic stability, alongside self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights required to integrate aza-BCH motifs into late-stage drug discovery pipelines.

The "Escape from Flatland" Paradigm: Mechanistic Causality

The incorporation of the aza-BCH scaffold is not merely a structural novelty; it is a calculated physicochemical intervention[1].

Thermodynamic Solubility and Crystal Lattice Disruption

Planar aromatic systems (like benzene) and flexible heterocycles (like pyrrolidine) often suffer from poor aqueous solubility due to highly stable crystal packing driven by π−π stacking and hydrophobic interactions. The rigid, bridged bicyclic nature of aza-BCH disrupts this planarity. By increasing the fraction of sp3 carbons ( Fsp3​ ), the molecule cannot pack as efficiently into a crystal lattice. The resulting drop in crystal lattice energy ( ΔGlattice​ ) thermodynamically favors dissolution in aqueous media, directly improving oral bioavailability[2].

Lipophilicity (LogD) and Exit Vector Modulation

Aza-BCH derivatives typically exhibit a lower LogD compared to their planar counterparts. The bridged nitrogen atom is highly exposed, enhancing hydrogen-bond basicity and reducing the desolvation penalty when transitioning from an aqueous environment to a lipid membrane. Furthermore, the unique exit vectors of the[2.1.1] system allow for precise spatial arrangement of pharmacophores, matching the geometry of ortho- or meta-substituted benzenes without the lipophilic burden of an aromatic ring[3].

Metabolic Stability and CYP450 Shielding

Cytochrome P450 (CYP) enzymes preferentially oxidize electron-rich aromatic rings and unhindered benzylic/allylic positions. The aza-BCH core lacks these vulnerable sp2 C-H bonds. The high ring strain (approximately 38 kcal/mol) and steric bulk of the bridged system sterically shield the remaining sp3 C-H bonds from the heme-oxo active site of CYP enzymes, drastically reducing intrinsic clearance ( CLint​ )[4].

Table 1: Physicochemical Match-Pair Comparison

The following table summarizes the quantitative shifts typically observed when replacing a standard pyrrolidine or phenyl ring with an aza-BCH scaffold.

Physicochemical PropertyPlanar/Flexible Motif (Pyrrolidine/Phenyl)2-Azabicyclo[2.1.1]hexane (aza-BCH)Mechanistic Causality
Aqueous Solubility (pH 7.4) Low to Moderate ( <10μM )High ( >50μM )Increased 3D character disrupts planar π−π stacking, lowering crystal lattice energy.
Lipophilicity (LogD) Higher (Typically +0.5 to +1.5 )LowerIncreased Fsp3​ and enhanced solvent exposure of the basic nitrogen atom.
Metabolic Clearance ( CLint​ ) High (Vulnerable to CYP oxidation)LowSteric shielding of C-H bonds and absence of electron-rich aromatic surfaces.
Membrane Permeability Moderate (Efflux prone)HighRigid conformation minimizes the entropic penalty of membrane insertion.

Synthetic Accessibility and Skeletal Editing

Historically, synthesizing highly strained bicyclic systems was a bottleneck. Today, two primary methodologies dominate the construction of aza-BCH derivatives:

  • Intramolecular [2+2] Photocycloaddition: Utilizing UV irradiation of diene or enamide precursors to forge the bridged system[5].

  • [3+2] Cycloaddition of Bicyclobutanes (BCBs): A highly modular approach where Lewis acid or Zinc-catalyzed reactions between BCBs and imines yield heavily substituted aza-BCHs in a single step[6].

Furthermore, recent advances in skeletal editing allow for the late-stage N-atom deletion of aza-BCHs using O-diphenylphosphinylhydroxylamine (DPPA) to yield even more strained bicyclo[1.1.1]pentanes (BCPs), offering unprecedented scaffold hopping capabilities[4].

SynthWorkflow A Bicyclo[1.1.0]butane (BCB) + Imine B [3+2] Cycloaddition (Lewis Acid Catalyzed) A->B C 2-Azabicyclo[2.1.1]hexane (aza-BCH) B->C F Skeletal Editing (N-Atom Deletion) C->F O-DPPA / Base D Intramolecular [2+2] Photocycloaddition D->C E Enamide Precursor E->D G Bicyclo[1.1.1]pentane (BCP) F->G

Caption: Synthetic pathways to aza-BCH scaffolds and subsequent skeletal editing to BCPs.

Standardized Experimental Protocols for Physicochemical Validation

To ensure trustworthiness and reproducibility, all physicochemical profiling must operate as a self-validating system. The following protocols incorporate internal standards, mass balance checks, and specific environmental controls to isolate the physicochemical impact of the aza-BCH core.

Protocol A: High-Throughput Thermodynamic Solubility (Shake-Flask LC-MS)

Objective: Determine the true equilibrium solubility of aza-BCH derivatives, avoiding the false positives common in kinetic solubility assays (e.g., DMSO crash assays).

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 mg of the solid aza-BCH compound into a 2 mL glass vial. Causality: Using solid powder rather than a DMSO stock ensures the measurement reflects the true crystal lattice energy, not a supersaturated metastable state.

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and agitate on an orbital shaker at 300 RPM for 24 hours at exactly 37°C.

  • Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes. Carefully extract 100 µL of the supernatant without disturbing the solid pellet.

  • Self-Validation (Mass Balance): Dissolve the remaining solid pellet in 1 mL of pure acetonitrile. Quantify both the supernatant and the pellet via LC-MS to ensure no compound was lost to non-specific binding on the glass vial.

  • Quantification: Analyze the supernatant via LC-MS/MS against a 5-point calibration curve (1 µM to 500 µM) prepared in matched matrix (PBS/Acetonitrile).

Protocol B: In Vitro Microsomal Clearance ( CLint​ ) Assay

Objective: Quantify the metabolic stability of the aza-BCH scaffold against hepatic Cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the aza-BCH candidate to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes. Causality: A low substrate concentration (1 µM) ensures the reaction obeys first-order Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold organic solvent instantly denatures the CYP enzymes, freezing the kinetic profile.

  • Self-Validation (Controls): Run parallel incubations without NADPH (negative control to check for chemical instability) and with Verapamil (positive control to verify HLM enzymatic activity).

  • Data Analysis: Calculate the half-life ( t1/2​ ) from the natural log of percentage remaining vs. time. Derive intrinsic clearance: CLint​=(0.693/t1/2​)×(mL incubation/mg microsomes) .

Profiling Start Aza-BCH Candidate Sol Thermodynamic Solubility (Shake-Flask, pH 7.4) Start->Sol LogD Lipophilicity (LogD) (Octanol/Water) Start->LogD Clearance Microsomal Stability (HLM CL_int) Start->Clearance EvalSol Solubility > 50 µM? Sol->EvalSol EvalClear CL_int < 20 µL/min/mg? Clearance->EvalClear EvalSol->EvalClear Yes Redesign Structural Refinement (Modify Exit Vectors) EvalSol->Redesign No Lead Advance to In Vivo PK EvalClear->Lead Yes EvalClear->Redesign No

Caption: Decision tree for the physicochemical profiling and advancement of aza-BCH candidates.

Case Study: LRRK2 Kinase Inhibitor Optimization

The practical utility of the aza-BCH scaffold is best highlighted in the optimization of N-heteroaryl indazole LRRK2 kinase inhibitors[5]. Early lead compounds containing planar pyrrolidine and phenyl rings suffered from poor aqueous solubility and rapid metabolic clearance, limiting their potential as central nervous system (CNS) therapeutics.

By executing a matched-pair design, researchers replaced the flat pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane core. The resulting aza-BCH derivative exhibited a dramatic reduction in LogD, a 10-fold increase in thermodynamic solubility, and a significantly extended microsomal half-life. The rigid 3D architecture maintained the exact exit vectors required for critical hydrogen bonding within the LRRK2 kinase hinge region, preserving target potency while entirely rescuing the ADME profile[5].

Conclusion

The 2-azabicyclo[2.1.1]hexane scaffold represents a triumph of modern synthetic and medicinal chemistry. By forcing molecules out of "flatland," drug developers can systematically engineer out the liabilities of poor solubility and rapid metabolism inherent to planar aromatic systems. Rigorous, self-validating physicochemical profiling—as outlined in this guide—ensures that the integration of aza-BCH motifs translates directly into robust, clinic-ready pharmacokinetic profiles.

References

  • Three-dimensional saturated C(sp3)
  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.
  • A Concise Synthesis of a Key Azabicyclo[2.1.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 2-Oxabicyclo[2.1.
  • Preparation of 2-Azabicyclo[2.1.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate in Modern Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Introduction: The "Escape from Flatland" Paradigm In con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to high attrition rates in clinical trials due to poor solubility, off-target toxicity, and suboptimal metabolic clearance. The strategic shift toward increasing the fraction of sp3-hybridized carbons (Fsp3)—often termed "escaping from flatland"—has driven the demand for rigid, three-dimensional scaffolds[1].

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS: 116129-05-6) has emerged as a highly versatile, conformationally restricted building block[2]. The 2-azabicyclo[2.1.1]hexane (aza-BCH) core serves as a saturated bioisostere for ortho- and meta-substituted benzenes, as well as a structurally rigidified analog of proline and piperidine[3][4]. By incorporating this specific bridged bicyclic lactam into drug candidates, researchers can precisely control molecular exit vectors while drastically improving physicochemical properties[5].

G A Flat Arenes / Pyrrolidines (High LogP, Poor Solubility) B Bioisosteric Replacement (Escape from Flatland) A->B C Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (3D Scaffold) B->C D Improved PK/PD (High sp3 fraction, Metabolic Stability) C->D

Logical flow of bioisosteric replacement using the 2-aza-BCH scaffold.

Mechanistic Grounding: Why the 2-Aza-BCH Core?

The utility of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate lies in its dual functionality: an ester group at the bridgehead (C1) and a lactam carbonyl at C3. This allows for orthogonal functionalization.

Conformational Restriction and Target Affinity

The aza-BCH framework effectively mimics the two prevalent ring puckers of natural proline but locks them into a single, rigid bicyclic structure[4]. When substituted into peptide-like drugs or small-molecule inhibitors, the entropic penalty of binding is significantly reduced. The fixed geometry pre-organizes the molecule for optimal receptor interaction, often leading to enhanced target affinity.

Metabolic Stability and Clearance

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or unhindered aliphatic chains. The highly strained, sp3-rich core of the aza-BCH system is sterically shielded and electronically deactivated toward oxidative metabolism. Match-pair analyses in drug discovery programs have demonstrated that replacing a substituted phenyl ring with an aza-BCH derivative drastically reduces intrinsic clearance (CLint) and lowers lipophilicity (LogP)[6].

Skeletal Editing Precursor

Recent breakthroughs in skeletal editing have utilized multisubstituted aza-BCHs as direct precursors to bicyclo[1.1.1]pentanes (BCPs)[7]. Through late-stage N-atom deletion processes, the aza-BCH core undergoes ring contraction, yielding highly prized BCP bioisosteres that are otherwise synthetically intractable[1][5].

Physicochemical Data Summary

The following table summarizes the typical physicochemical improvements observed when utilizing the 2-aza-BCH core as a bioisostere in lead optimization, compared to traditional flat scaffolds.

PropertyPhenyl Ring (Flat)Pyrrolidine (Flexible sp3)2-Aza-BCH Core (Rigid sp3)Causality / Mechanism
Fraction sp3 (Fsp3) 0.01.01.0Complete saturation of the ring system.
Lipophilicity (LogP) High (~2.5 - 3.5)Low (~0.5 - 1.5)Lowest (~0.0 - 1.0)Disruption of pi-stacking; increased 3D solvation shell.
Aqueous Solubility PoorModerateExcellentLower crystal lattice energy due to 3D geometry.
Metabolic Clearance High (CYP450 oxidation)Moderate (N-dealkylation)LowSteric hindrance around the nitrogen and bridgehead carbons.
Binding Entropy Low PenaltyHigh PenaltyLow PenaltyPre-organized rigid conformation reduces entropy loss upon binding.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that successful utilization of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate requires precise control over reaction conditions to prevent unintended ring-opening of the highly strained bicyclic system.

Protocol A: Lactam Ring Opening and Orthogonal Protection

This protocol details the conversion of the starting material into a versatile 2,4-methanoproline building block[8].

Rationale: The lactam must be hydrolyzed to expose the secondary amine and the carboxylic acid for subsequent coupling. Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the smaller lithium counterion coordinates effectively with the lactam intermediate, accelerating hydrolysis while minimizing epimerization at the bridgehead carbon.

Materials:

  • Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (1.0 eq)

  • LiOH·H2O (2.5 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)

  • THF / H2O (1:1 v/v)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate in a 1:1 mixture of THF and H2O (0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath. Critical Step: Maintaining 0 °C prevents premature decarboxylation or ring-opening side reactions.

  • Add LiOH·H2O (2.5 eq) portion-wise over 10 minutes. Stir the mixture at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • In-situ Protection: Cool the mixture back to 0 °C. Add Boc2O (1.2 eq) dropwise. The basic conditions from the hydrolysis step are sufficient to drive the N-Boc protection.

  • Stir for an additional 12 hours at room temperature.

  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO4. Note: Avoid strong acids like HCl, which can prematurely cleave the newly formed Boc group.

  • Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the orthogonally protected 2,4-methanoproline derivative.

Workflow Step1 Starting Material Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate Step2 Lactam Hydrolysis (LiOH, THF/H2O, 0°C) Step1->Step2 Step3 In-situ N-Boc Protection (Boc2O, 12h, RT) Step2->Step3 Step4 Mild Acidification & Extraction (1M KHSO4, EtOAc) Step3->Step4 Step5 N-Boc-2,4-Methanoproline Derivative (Ready for Peptide Coupling) Step4->Step5

Step-by-step synthetic workflow for functionalizing the 2-aza-BCH lactam core.

Protocol B: Late-Stage Skeletal Editing (N-Atom Deletion)

For researchers aiming to synthesize bicyclo[1.1.1]pentanes (BCPs), the aza-BCH core can undergo a skeletal editing process[1][5].

Rationale: Ring contraction via N-atom deletion is driven by the thermodynamic stability of the resulting BCP core under specific radical or transition-metal-catalyzed conditions. The use of O-diphenylphosphinylhydroxylamine promotes the formation of an isodiazene intermediate, which extrudes nitrogen gas to form the C-C bond[1][5].

Step-by-Step Methodology:

  • Amine Activation: Dissolve the deprotected 2-azabicyclo[2.1.1]hexane derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add O-diphenylphosphinylhydroxylamine (1.5 eq) and a mild, non-nucleophilic base (e.g., anhydrous K2CO3, 2.0 eq).

  • Nitrogen Extrusion: Stir the reaction at room temperature for 16 hours. The formation of the isodiazene intermediate is followed by spontaneous, thermodynamically driven extrusion of N2 gas.

  • Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate carefully (BCP derivatives can be volatile).

  • Purify via flash column chromatography (silica gel, pentane/diethyl ether gradient) to isolate the pure 1,2-disubstituted bicyclo[1.1.1]pentane.

References

  • NextSDS. "methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate - NextSDS." NextSDS Chemical Substance Information. Available at:[Link]

  • ResearchGate. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." ResearchGate. Available at:[Link]

  • ResearchGate. "Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride." ResearchGate. Available at:[Link]

  • ACS Publications. "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes." ResearchGate. Available at:[Link]

  • ACS Publications. "Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes." ACS Catalysis. Available at:[Link]

  • NIH PMC. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." PubMed Central. Available at:[Link]

  • National University of Pharmacy. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines)." Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]

Sources

Application

Application Note: Cross-Coupling Reaction Conditions for 2-Azabicyclo[2.1.1]hexane Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Context The drive to "escape flatland" in medicinal chemistry has elevated the importance of three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Context

The drive to "escape flatland" in medicinal chemistry has elevated the importance of three-dimensional, C(sp3)-rich bioisosteres. Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a premier rigid bioisostere for ortho- and meta-substituted benzenes, as well as pyrrolidines ()[1],. Incorporating these topologically complex architectures improves drug-like properties, including aqueous solubility, lipophilicity (lowered cLogP), and metabolic stability against cytochrome P450 oxidation[2].

However, the functionalization of aza-BCH scaffolds—particularly C(sp3)–C(sp2) cross-coupling—has historically been a bottleneck. Traditional palladium-catalyzed cross-coupling methods often fail due to the steric bulk of the bridged bicyclic system and the propensity for competitive β-hydride elimination[2].

Mechanistic Rationale: Overcoming the C(sp3) Barrier

To address the limitations of two-electron Pd-catalyzed pathways, modern cross-coupling of aza-BCH scaffolds relies on single-electron transfer (SET) radical pathways, primarily utilizing Nickel catalysis ()[3].

Why Nickel? Nickel readily accesses multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling it to intercept carbon-centered radicals generated from aza-BCH precursors[2]. When an aza-BCH carboxylic acid is converted into a redox-active N-hydroxyphthalimide (NHP) ester, it becomes a prime candidate for decarboxylative cross-coupling[3],[2].

Under reductive conditions (e.g., using Zn as a reductant) or photoredox dual catalysis, the NHP ester undergoes SET to generate a stabilized aza-BCH C(sp3) radical[2]. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the aryl halide. The resulting Ni(II) species rapidly captures the aza-BCH radical to form a high-valent Ni(III) intermediate, which then undergoes facile reductive elimination to yield the C(sp3)–C(sp2) coupled product. This pathway completely bypasses the slow oxidative addition and rapid β-hydride elimination that plague Pd-catalyzed sp3 couplings[3],[4].

Workflow Diagram

G A Aza-BCH Carboxylic Acid B NHP Ester Activation (DIC, DMAP) A->B C Aza-BCH NHP Ester (Radical Precursor) B->C D Ni-Catalysis (NiCl2·glyme, Zn) C->D SET Reduction (-CO2) F C(sp3)-C(sp2) Coupled Product D->F Reductive Elimination E Aryl Halide (Ar-X) E->D Oxidative Addition

Workflow for the Ni-catalyzed decarboxylative cross-coupling of aza-BCH scaffolds.

Quantitative Data: Comparison of Cross-Coupling Conditions

To provide a structured framework for experimental design, the following table summarizes the optimized conditions for aza-BCH arylation based on the reductive cross-coupling of strained ring NHP esters[3],[4].

ParameterReductive Ni-Catalysis (Zn-mediated)Photoredox/Ni Dual Catalysis
Aza-BCH Precursor NHP Ester (1.5 equiv)NHP Ester (1.5 equiv)
Aryl Partner Ar-I or Ar-Br (1.0 equiv)Ar-Br (1.0 equiv)
Catalyst System NiCl₂·glyme (5-10 mol%), dtbbpyNiCl₂·dtbbpy, Ir[dF(CF3)ppy]2(dtbbpy)PF6
Reductant / Energy Zn dust (2.0 equiv), TMSClBlue LED (440 nm), DIPEA
Solvent & Temp DMA, 0 °C to RT, 2 hoursDMF, RT, 16-24 hours
Typical Yield 45% - 85%40% - 75%
Primary Byproducts Protodehalogenation (Ar-H)Homocoupling (Ar-Ar)

Detailed Experimental Protocols

Note: The following protocols are adapted from the robust methodologies developed for strained ring NHP esters by[3].

Protocol A: Preparation of the Aza-BCH NHP Ester
  • Causality Check: NHP esters are utilized because they are bench-stable, highly crystalline, and possess a low reduction potential (~ -1.0 to -1.3 V vs SCE), making them ideal radical precursors that do not require harsh thermal activation.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-2-azabicyclo[2.1.1]hexane-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise at room temperature, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction will become cloudy as the diisopropylurea byproduct precipitates.

  • Workup: Filter the suspension through a pad of Celite to remove the urea. Wash the filtrate sequentially with saturated aqueous NaHCO3, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting aza-BCH NHP ester can typically be used without further purification.

Protocol B: Ni-Catalyzed Reductive Cross-Coupling with Aryl Halides
  • Causality Check: TMSCl is added as a terminal reductant activator; it cleans the oxidation layer off the zinc dust surface and facilitates the turnover of the Ni catalyst. DMA is chosen as the solvent due to its high polarity, which stabilizes Ni intermediates and fully dissolves the NHP esters.

  • Preparation of Catalyst Stock: In a nitrogen-filled glovebox, prepare a stock solution of NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) in anhydrous DMA. Stir for 30 minutes until a deep green/blue color persists, indicating complexation.

  • Reaction Assembly: To an oven-dried 2-dram vial containing a PTFE-coated stir bar, add the Aza-BCH NHP ester (1.5 equiv), the aryl iodide (1.0 equiv, 0.5 mmol scale), and non-activated Zinc dust (2.0 equiv).

  • Solvent & Additives: Seal the vial with a septum cap and remove it from the glovebox. Inject the Ni-catalyst stock solution (adjusting total DMA volume to reach 0.2 M). Cool the vial to 0 °C in an ice bath.

  • Initiation: Add Chlorotrimethylsilane (TMSCl) (1.0 equiv) dropwise via a microsyringe.

  • Execution: Allow the reaction to stir vigorously at 0 °C for 10 minutes, then warm to room temperature and stir for 2 hours.

  • Quenching & Purification: Dilute the mixture with EtOAc and quench with 1M HCl. Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Self-Validating Systems

To ensure the integrity and reproducibility of the cross-coupling, researchers must monitor the reaction using LC-MS or GC-MS. This protocol functions as a self-validating system if the following checkpoints are continuously evaluated:

  • Checkpoint 1 (NHP Ester Formation): Complete consumption of the carboxylic acid must be confirmed by LC-MS. The successful formation of the NHP ester will show a characteristic [M+H]+ peak and a strong UV absorbance at 254 nm due to the phthalimide moiety. If unreacted acid remains, DIC activation has failed (check reagent freshness).

  • Checkpoint 2 (Cross-Coupling Turnover): If the reaction stalls, check for the presence of the unreacted aryl halide. If Ar-X remains but the NHP ester is entirely consumed, the radical generation rate is outcompeting the oxidative addition rate. Causality/Solution: Increase the equivalents of the NHP ester (up to 2.0 equiv) or use a more electron-rich bipyridine ligand to accelerate the oxidative addition step.

  • Checkpoint 3 (Byproduct Analysis): The presence of significant protodehalogenation (Ar-H) indicates that the Ni(II)-aryl intermediate is being prematurely reduced and protonated before radical capture. Causality/Solution: Ensure anhydrous conditions are strictly maintained, as trace water acts as a proton source for the organometallic intermediates.

References

  • West, M. S., Gabbey, A. L., Huestis, M. P., & Rousseaux, S. A. L. (2022). "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." Organic Letters, 24(45), 8441-8446. URL:[Link]

  • Mykhailiuk, P. K., et al. (2024). "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Reviews Chemistry. URL:[Link]

  • Jurczyk, J., et al. (2022). "Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes." Nature Synthesis, 1(5), 352-364. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate

Welcome to the Technical Support Center. As drug discovery increasingly moves toward sp 3 -rich scaffolds to escape "flatland" and improve pharmacokinetic profiles[1], bicyclic proline isosteres like methyl 3-oxo-2-azabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery increasingly moves toward sp 3 -rich scaffolds to escape "flatland" and improve pharmacokinetic profiles[1], bicyclic proline isosteres like methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate have become highly sought-after building blocks. However, synthesizing this highly strained 2,4-methanoproline derivative presents significant chemical challenges, primarily during the photochemical core assembly and the strain-inducing lactamization steps[2].

This guide is engineered for researchers and drug development professionals. It provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to maximize your reaction yields.

Mechanistic Workflow

Understanding the logical progression of the synthesis is critical before troubleshooting. The optimal route avoids direct batch photochemistry and standard peptide coupling, instead relying on continuous-flow dynamics and high-dilution kinetics to overcome the inherent angle strain of the target molecule[3].

Synthesis_Pathway Start Acyclic Precursor (N-allyl acrylamide derivative) Photo Continuous Flow Photochemistry [2+2] Cycloaddition (366 nm LED) Start->Photo Prevents radical polymerization Intermediate Cyclobutane Intermediate (cis-Amino Ester) Photo->Intermediate Generates strained cyclobutane core Lactamization High-Dilution Lactamization (HATU, DIPEA, 0.005 M) Intermediate->Lactamization Overcomes significant angle strain Workup pH-Neutral Workup (Phosphate Buffer, pH 7.0) Lactamization->Workup Suppresses intermolecular oligomerization Target Target Molecule: Methyl 3-oxo-2-azabicyclo[2.1.1] hexane-1-carboxylate Workup->Target Prevents premature ring-opening

Figure 1: Mechanistic workflow for the synthesis of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate.

Troubleshooting & FAQs

Q: Why is the yield of the photochemical[2+2] cycloaddition consistently below 40% in batch reactors? A: The acyclic precursor (e.g., an N-allyl acrylamide derivative) is highly prone to radical-induced polymerization under prolonged UV irradiation. In batch reactors, the Beer-Lambert law dictates that light penetration drops exponentially, leading to over-irradiation at the vessel walls and under-reaction in the center. Solution: Transition to a continuous-flow photochemical reactor using narrow-band LED irradiation (366 nm) and a triplet sensitizer like acetophenone[3]. Flow chemistry ensures uniform photon flux, minimizes residence time, and actively suppresses polymerization, often doubling the yield compared to batch processes.

Q: During the intramolecular cyclization to form the 3-oxo (lactam) moiety, I observe significant starting material recovery and oligomerization. How can I drive the reaction to completion? A: Forming the 3-oxo-2-azabicyclo[2.1.1]hexane system involves building a highly strained bridged lactam. Standard peptide coupling conditions (e.g., DCC, EDC) often fail because the intermolecular reaction (oligomerization) kinetically outcompetes the sterically hindered, strain-inducing intramolecular ring closure[4]. Solution: High dilution conditions ( 0.005 M) are mandatory to favor intramolecular kinetics. Utilize highly reactive coupling reagents like HATU or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in the presence of a non-nucleophilic base (DIPEA) in a polar aprotic solvent (e.g., DMF). To further simulate infinite dilution, use a syringe pump to slowly add the precursor to the coupling mixture.

Q: The isolated methyl ester product undergoes spontaneous degradation or hydrolysis during aqueous workup. How can stability be improved? A: The 2-azabicyclo[2.1.1]hexane system possesses significant angle strain (sp 3 carbons forced into tight angles), which increases the electrophilicity of the lactam and ester carbonyls[2]. Highly basic or acidic aqueous conditions during workup trigger premature ring-opening or ester hydrolysis. Solution: Maintain a strictly pH-neutral workup. Quench the reaction with a pH 7.0 phosphate buffer instead of saturated NaHCO 3​ or NH 4​ Cl. Avoid prolonged exposure to water; extract rapidly with MTBE or EtOAc and dry thoroughly over Na 2​ SO 4​ .

Quantitative Optimization Data

The following table summarizes the causal impact of specific parameter adjustments on the overall reaction yield.

Optimization ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Reactor Type Batch (Glass flask)Continuous Flow (FEP tubing)+45% Uniform photon flux prevents over-irradiation and suppresses radical polymerization[3].
Concentration 0.1 M (Standard)0.005 M (High dilution)+30% Kinetically favors intramolecular cyclization over intermolecular oligomerization[4].
Coupling Reagent EDC/HOBtHATU or Mukaiyama's Reagent+25% Generates a highly reactive active ester to overcome transition state ring strain.
Workup pH pH > 9 (sat. NaHCO 3​ )pH 7.0 (Phosphate buffer)+15% Prevents nucleophilic attack and premature ring-opening of the strained lactam[2].
Validated Experimental Protocol

Self-Validating System Note: This protocol incorporates built-in analytical checkpoints to ensure intermediate integrity before proceeding to strain-inducing steps.

Phase 1: Continuous-Flow Photochemical [2+2] Cycloaddition

  • Preparation: Dissolve the acyclic precursor (1.0 equiv) and acetophenone (0.3 equiv) in anhydrous acetonitrile to achieve a 0.05 M solution.

  • Degassing: Purge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly quenches the triplet excited state.

  • Irradiation: Pump the mixture through a fluorinated ethylene propylene (FEP) flow reactor (tube diameter = 8 mm) irradiated at 366 nm (LED). Set the flow rate to achieve a residence time of exactly 45 minutes[3].

  • Validation Checkpoint: Analyze the crude output via 1 H NMR. The disappearance of the vinylic protons (5.5–6.5 ppm) confirms complete conversion. Do not proceed to Phase 2 if conversion is <95%; adjust the flow rate accordingly.

Phase 2: High-Dilution Intramolecular Lactamization

  • Activation: In a flame-dried, argon-purged flask, dissolve HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Calculate the solvent volume to achieve a final substrate concentration of 0.005 M.

  • Syringe Pump Addition: Dissolve the deprotected cyclobutane intermediate (cis-amino ester, 1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the HATU/DIPEA mixture via a syringe pump over 4 hours at room temperature.

  • Reaction Monitoring: Stir for an additional 2 hours. Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show the complete consumption of the ninhydrin-positive starting material.

Phase 3: pH-Neutral Isolation

  • Quenching: Cool the reaction mixture to 0 °C and quench with an equal volume of cold pH 7.0 phosphate buffer.

  • Extraction: Extract rapidly with methyl tert-butyl ether (MTBE) (3 × 50 mL). Avoid highly polar solvents like pure EtOAc if DMF removal is problematic.

  • Washing & Drying: Wash the combined organic layers with ice-cold water (3 × 20 mL) and brine (1 × 20 mL). Dry immediately over anhydrous Na 2​ SO 4​ .

  • Concentration: Concentrate under reduced pressure at a bath temperature 30 °C to prevent thermal degradation of the strained lactam. Purify via flash column chromatography (gradient hexanes/MTBE) to afford the pure title compound.

References
  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry (ACS Publications).2

  • A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications (RSC Publishing).4

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry (ACS Publications).3

  • Escaping from Flatland: Antimalarial Activity of sp 3 -Rich Bridged Pyrrolidine Derivatives. PubMed Central (PMC).1

Sources

Optimization

overcoming steric hindrance in 2-azabicyclo[2.1.1]hexane functionalization

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthetic chemistry of 2-azabicyclo[2.1.1]hexane (aza-BCH). This guide is designed for researchers, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry of 2-azabicyclo[2.1.1]hexane (aza-BCH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with the functionalization of this sterically demanding, sp³-rich scaffold. As a valuable bioisostere for pyrrolidines and substituted benzenes, the aza-BCH core offers a pathway to escape "flatland" in molecular design, but its rigid, strained structure presents significant synthetic hurdles.[1][2][3]

This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you overcome common experimental obstacles, particularly those arising from steric hindrance.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of the aza-BCH core. The question-and-answer format is designed to help you quickly identify your issue and implement a validated solution.

Question 1: My dirhodium-catalyzed C–H functionalization is giving low to no yield. What is the primary cause and how can I fix it?

Answer: This is a common and critical issue. The primary cause is often a mismatch between the catalyst's steric profile and the highly constrained transition state required for C–H insertion into the aza-BCH scaffold.[4][5] The C–H bonds in this strained bicyclic system are stronger and less accessible than in more flexible aliphatic amines.[4][5][6]

Causality & Recommended Solutions:

  • Inadequate Catalyst Selection: Standard dirhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) often fail because their ligand architecture cannot effectively accommodate the bulky aza-BCH substrate to facilitate the C–H insertion. The steric clash prevents the substrate from approaching the rhodium carbene intermediate at the required trajectory.

    • Primary Recommendation: Switch to a catalyst specifically designed for sterically demanding substrates. The D₄ symmetric catalyst, Rh₂(S-megaBNP)₄ , has demonstrated superior performance for this transformation.[4][5][7] Its well-defined, bowl-shaped cavity with specific clefts helps to dock the substrate, minimizing steric repulsion and properly orienting the target C–H bond for insertion.[4]

  • Incorrect N-Protecting Group: The size and electronics of the nitrogen protecting group are critical. A bulky protecting group (e.g., certain carbamates) can exacerbate steric hindrance, shielding the adjacent C–H bonds from the catalyst.

    • Recommendation: If using a bulky protecting group, consider switching to a smaller one. The N-Boc group has been shown to be effective in some instances, but careful optimization is required.[7] The choice of protecting group can influence which C–H bond is most accessible.

  • Sub-optimal Diazo Precursor: The electronic nature of the donor/acceptor carbene precursor (diazo compound) is crucial.

    • Recommendation: Ensure you are using a suitable donor/acceptor diazo compound, such as an aryldiazoacetate or a vinyldiazoacetate. These are necessary to form the key rhodium carbene intermediate that undergoes the C–H insertion.

Question 2: My C–H functionalization reaction is working, but I am getting poor regioselectivity. How can I direct the functionalization to the desired position?

Answer: Regioselectivity in aza-BCH functionalization is a battle between inherent electronic biases and catalyst control. The nitrogen atom electronically activates the adjacent C-3 position, making it the most common site of functionalization.[6][7] Achieving functionalization at other positions, like C-5 or the bridgehead C-1/C-4, requires overcoming this inherent preference.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed q1 Is functionalization occurring at C-3 (adjacent to N)? start->q1 a1_yes Yes, this is the electronically favored position. q1->a1_yes Yes q3 Is bridgehead (C-1/C-4) functionalization desired? q1->q3 No/Mixture q2 Is a different position (e.g., C-5) desired? a1_yes->q2 a2_yes Utilize a highly structured catalyst like Rh₂(S-megaBNP)₄. Its defined binding pocket can override electronic preference through steric steering. q2->a2_yes Yes a2_no Proceed with C-3 functionalized product. q2->a2_no No a3_yes Direct C-H insertion is extremely difficult. Consider alternative strategies: 1. Synthesis from a pre-functionalized precursor. 2. Nucleophilic substitution on a 1-substituted derivative. q3->a3_yes Yes

Caption: Decision tree for troubleshooting regioselectivity.

Detailed Strategies:

  • For C-5 Functionalization: As outlined in the workflow, the key is to use a catalyst that relies on shape selectivity. The binding cleft of Rh₂(S-megaBNP)₄ can selectively engage with C–H bonds that fit its steric and electronic environment, forcing the reaction away from the most electronically activated site if another site provides a better steric fit.[4][5]

  • For Bridgehead (C-1) Functionalization: Direct C–H functionalization at the bridgehead positions is exceptionally challenging due to the severe steric hindrance and the geometry of the C-H bonds. A more reliable approach is to modify a precursor that already contains a functional group handle at the C-1 position. For example, nucleophilic substitution at a methylene group attached to the C-1 position has been successfully demonstrated.[8]

Question 3: I am attempting a nucleophilic substitution on a 1-functionalized aza-BCH, but the reaction is failing. What could be wrong?

Answer: Even when a functional group is present, the steric bulk of the aza-BCH core can significantly slow down or prevent standard nucleophilic substitution reactions (e.g., Sₙ2).

Possible Causes & Solutions:

  • Steric Shielding of the Reaction Center: The bicyclic framework can physically block the trajectory of the incoming nucleophile.

    • Solution: Increase the reaction temperature significantly to provide enough energy to overcome the activation barrier. Be mindful of potential side reactions or degradation at higher temperatures. Use a higher concentration of the nucleophile to shift the equilibrium.

  • Poor Leaving Group: A mediocre leaving group combined with high steric hindrance is a recipe for failure.

    • Solution: Convert the leaving group to a more reactive one. For example, convert a hydroxyl group to a tosylate or, even better, a triflate. For substitutions on a 1-CH₂X group, using a bromide (e.g., from CBr₄/PPh₃) or iodide is more effective than a chloride.[8]

  • Unwanted Rearrangement: Under certain conditions, strained systems like aza-BCH can undergo rearrangement or ring-opening instead of direct substitution.[9][10]

    • Solution: Carefully select reaction conditions. Favor aprotic polar solvents (e.g., DMF, DMSO) that can stabilize the transition state without participating in solvolysis. Monitor the reaction closely by TLC or LCMS to detect the formation of byproducts. An unexpected rearrangement was observed when a trans-cyclobutyl mesylate cyclized to form a strained azabicyclo[2.1.1]hexane piperazinium salt, which then underwent a ring-opening reaction with nucleophiles.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most accessible positions for functionalization on the 2-azabicyclo[2.1.1]hexane core?

The accessibility of positions on the aza-BCH core is dictated by a combination of electronics and sterics.

G a Steric Accessibility on Aza-BCH Core

Caption: Relative reactivity of positions on the aza-BCH core.

  • Most Accessible (C-3): The carbon adjacent to the nitrogen is the most electronically activated position and is generally the easiest to functionalize, particularly via methods like rhodium-catalyzed C-H insertion.[6][7]

  • Moderately Accessible (C-5, C-6): These positions are less electronically activated and more sterically shielded. Functionalization typically requires powerful, sterically-tuned catalysts or multi-step sequences involving ring formation from a pre-functionalized precursor.[11][12]

  • Least Accessible (C-1, C-4 - Bridgehead): The bridgehead positions are the most sterically hindered. Direct functionalization is rare. The most common strategy is to carry a functional group at this position through the synthesis of the core itself.[8][13]

Q2: How do I choose the right N-protecting group for my reaction?

The choice of the N-protecting group is a critical decision that impacts solubility, stability, and reactivity.

Protecting GroupKey Characteristics & Use CasesConsiderations
Boc (tert-Butoxycarbonyl)Use Case: General purpose, stable to many conditions, easily removed with acid (TFA). Often used in C-H functionalization.[7]Can be sterically demanding. May hinder reactions at the adjacent C-3 position in some contexts.
Cbz (Carboxybenzyl)Use Case: Stable to acidic and basic conditions. Removed by hydrogenolysis.Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes, some halides).
Benzyl (Bn) Use Case: Can be used in multi-step syntheses, often employed during the construction of the bicyclic core.[8]Removal via hydrogenolysis has the same limitations as Cbz.
Acyl Groups Use Case: Can influence the conformation of the ring system.[14]Removal often requires harsh hydrolytic conditions (strong acid or base).

Q3: What are the primary synthetic routes to access the 2-azabicyclo[2.1.1]hexane scaffold itself?

Accessing the core is the first major challenge. Several key strategies have been developed:

  • Intramolecular [2+2] Photocycloaddition: This is a classic method involving the photochemical cyclization of N-vinyl-N-allylamines.[8] While effective, it can sometimes lead to low yields or require specialized photochemical equipment.

  • Cyclization of Substituted Cyclobutanes: This approach involves forming the five-membered ring by intramolecular nucleophilic displacement on a pre-formed, functionalized cyclobutane ring.[2][11] For example, an intramolecular Sₙ2 reaction between an amine (or protected amine) and a leaving group on a cyclobutane side chain forges the bicyclic system.[2]

  • [3+2] Cycloaddition with Bicyclo[1.1.0]butanes (BCBs): A modern and powerful strategy involves the reaction of highly strained BCBs with imines, catalyzed by a Lewis acid (e.g., Zn(OTf)₂ or Cu(OTf)₂).[2][3][15][16] This method allows for the rapid construction of polysubstituted aza-BCHs.

Experimental Protocol Example: Dirhodium-Catalyzed C–H Functionalization

This protocol is a representative example for the functionalization at the C-3 position of an N-Boc protected 2-azabicyclo[2.1.1]hexane, based on methodologies described in the literature.[4][5][6][7]

Objective: To install an ethyl-carboxylate group at the C-3 position of 1-(trifluoromethyl)-N-Boc-2-azabicyclo[2.1.1]hexane.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add aza-BCH substrate (1.0 eq) and Rh₂(S-megaBNP)₄ (0.5 mol%) to an oven-dried flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous solvent (e.g., DCM). B->C D 4. Add ethyl 2-diazo-2-phenylacetate (1.2 eq) via syringe pump over 4 hours. C->D E 5. Stir at specified temperature (e.g., 40 °C) for 12-24 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to RT, concentrate in vacuo. F->G H 8. Purify by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient). G->H I 9. Characterize product by ¹H NMR, ¹³C NMR, and HRMS. H->I

Caption: Step-by-step workflow for C-H functionalization.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1-substituted-N-Boc-2-azabicyclo[2.1.1]hexane substrate (e.g., 0.2 mmol, 1.0 equiv) and Rh₂(S-megaBNP)₄ (0.001 mmol, 0.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe.

  • Reagent Addition: In a separate syringe, prepare a solution of the diazo compound (e.g., ethyl 2-diazo-2-phenylacetate, 0.24 mmol, 1.2 equiv) in anhydrous DCM (2.0 mL).

  • Slow Addition: Place the reaction flask in a pre-heated oil bath at 40 °C. Add the diazo solution to the reaction mixture via a syringe pump over 4 hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive rhodium carbene, minimizing side reactions such as dimerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 40 °C for 16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY, NOESY) and high-resolution mass spectrometry (HRMS). High diastereoselectivity is expected with this catalyst system.[7]

References

  • Carboni, B., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. Available from: [Link]

  • Roà, E., & Lefebvre, Q. (2026). Polysubstituted bicyclo-[2.1.1]-hexanes as benzene isosteres for medicinal chemistry. Royal Society of Chemistry. Available from: [Link]

  • Various Authors. (2025). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. Available from: [Link]

  • Krow, G. R., et al. (2003). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System; Approaches to Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. ACS Publications. Available from: [Link]

  • Chernykh, A. V. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. SciSpace. Available from: [Link]

  • Chen, Z., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Available from: [Link]

  • Li, G., et al. (2025). Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. Available from: [Link]

  • Sun, D., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. Available from: [Link]

  • Krow, G. R., et al. (2003). Second-chance rearrangement route to novel 5(6)-syn,anti-difunctional 2-azabicyclo[2.1.1]hexanes. PubMed. Available from: [Link]

  • Rapolu, D., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. Available from: [Link]

  • Rapolu, D., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. PubMed. Available from: [Link]

  • Chen, Z., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2-Aza. PMC. Available from: [Link]

  • Chen, Z., et al. (2026). Asymmetric C-H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. PubMed. Available from: [Link]

  • List, B., et al. (N/A). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. Available from: [Link]

  • Glorius, F., et al. (2024). Modular Synthesis of Azidobicyclo[2.1.1]hexanes via (3 + 2) Annulation of α-Substituted Vinyl Azides and Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry. Available from: [Link]

  • Sun, D., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. Available from: [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Oriental Journal of Chemistry. Available from: [Link]

  • Davies, H. M. L., et al. (2026). (PDF) Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. ResearchGate. Available from: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

Sources

Troubleshooting

preventing degradation of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate in aqueous media

Welcome to the technical support center for methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in aqueous media. As a molecule featuring a strained bicyclic β-lactam ring and a methyl ester, it is susceptible to specific hydrolytic degradation pathways. Understanding and controlling the experimental conditions are paramount to ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in an aqueous buffer during my experiments. What are the likely causes?

A1: The chemical structure of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate contains two primary moieties susceptible to hydrolysis in aqueous media: the β-lactam ring and the methyl ester.

  • β-Lactam Ring Hydrolysis: The most significant cause of degradation is the hydrolytic cleavage of the four-membered β-lactam ring. This amide bond is part of a highly strained bicyclic [2.1.1] system, which increases its reactivity towards nucleophilic attack by water or hydroxide ions.[1] This reaction opens the ring, forming an inactive amino acid derivative and is often the primary pathway for loss of biological activity in related β-lactam compounds.[2]

  • Ester Hydrolysis: The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by both acid and base.

Both degradation pathways are highly dependent on the pH, temperature, and composition of your aqueous medium.

Q2: What is the primary degradation pathway for this molecule, and what are the products?

A2: The primary degradation pathway is the hydrolysis of the strained β-lactam ring. This occurs via a nucleophilic attack on the lactam carbonyl carbon. Under basic conditions, a hydroxide ion acts as the nucleophile, leading to a tetrahedral intermediate that rapidly collapses, cleaving the amide bond.[3][4] A secondary pathway is the hydrolysis of the methyl ester.

Below is a diagram illustrating these two distinct degradation routes.

G cluster_main Degradation Pathways cluster_products Degradation Products Parent Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (Active Compound) Product1 Lactam Hydrolysis Product (Ring-Opened Amino Acid) Parent->Product1  Primary Pathway (β-Lactam Hydrolysis) - OH⁻, H₂O - pH sensitive Product2 Ester Hydrolysis Product (Carboxylic Acid Derivative) Parent->Product2  Secondary Pathway (Ester Hydrolysis) - H⁺/OH⁻, H₂O

Caption: Primary and secondary degradation pathways in aqueous media.

Q3: How critically does pH affect the stability of the compound?

A3: The pH of the aqueous medium is the most critical factor influencing the stability of this compound. Studies on a wide range of β-lactam antibiotics have conclusively shown that base-catalyzed hydrolysis is significantly faster than hydrolysis at neutral or acidic pH.[5][6][7]

  • Alkaline pH (>7.5): Degradation is rapid. The concentration of hydroxide ions (a potent nucleophile) is high, leading to swift cleavage of the β-lactam ring.[3][4]

  • Neutral pH (~7.0): Hydrolysis still occurs, though at a much slower rate than under alkaline conditions. Half-lives of some β-lactams at pH 7 can range from days to weeks at room temperature.[5][6]

  • Acidic pH (<6.5): While generally more stable than at alkaline pH, acid-catalyzed hydrolysis can still occur. For many β-lactams, the point of maximum stability is in the weakly acidic range (pH 6.0-7.0).[8]

For optimal stability, we recommend maintaining the pH of your solution between 6.0 and 7.0 .

Q4: What is the impact of temperature on compound stability?

A4: Temperature has a profound effect on the rate of degradation. The hydrolysis reactions are chemical processes that accelerate with increasing temperature. For many β-lactams, the rate of hydrolysis can increase by a factor of 2.5 to 3.9 for every 10°C rise in temperature.[5][6]

  • Room Temperature (20-25°C): Avoid prolonged exposure. Prepare solutions fresh and use them promptly.

  • Refrigerated (2-8°C): Recommended for short-term storage (e.g., up to 24-72 hours for many β-lactams) and for conducting experiments.[9] All buffers and solutions should be pre-chilled before adding the compound.

  • Frozen (≤ -20°C or ≤ -70°C): Essential for long-term storage of stock solutions. For maximum stability, storage at -70°C or -80°C is strongly recommended, as it significantly slows down hydrolytic degradation over months.[8][9]

Q5: Which buffer system should I use to prepare my aqueous solutions?

A5: The choice of buffer is important to maintain the optimal pH and to avoid components that might catalyze hydrolysis.

  • Recommended Buffers: Phosphate (e.g., sodium phosphate) or MES (2-(N-morpholino)ethanesulfonic acid) buffers are excellent choices for maintaining a pH in the stable range of 6.0-7.0.

  • Buffers to Use with Caution: Some buffer species, particularly those with nucleophilic carboxylate groups like citrate or acetate, could potentially increase the rate of hydrolysis compared to non-nucleophilic buffers, although this effect is typically minor compared to the influence of pH and temperature.

  • Ionic Strength: Maintain a consistent and physiologically relevant ionic strength (e.g., 100-150 mM) for reproducible results.

We recommend preparing a fresh buffer for each set of critical experiments and verifying its pH with a calibrated meter after all components have been added.

Troubleshooting Guides

Problem: Rapid and Unexpected Loss of Compound Integrity in Solution

You've prepared a fresh solution, but analysis by HPLC or LC-MS shows significant degradation within a few hours.

Potential Cause Troubleshooting Action & Rationale
1. Incorrect pH of the Medium Action: Immediately re-calibrate your pH meter and measure the pH of your final buffered solution. Rationale: Even a small deviation into the alkaline range (e.g., pH > 7.5) can dramatically accelerate β-lactam hydrolysis.[5][6] Ensure the pH is measured after all components have been added and the solution is at the experimental temperature.
2. High Experimental Temperature Action: Pre-chill all glassware, buffers, and stock solutions on ice before preparing your final experimental solution. Maintain the solution at 2-8°C throughout the experiment whenever feasible. Rationale: The rate of hydrolysis is highly dependent on temperature. Working at reduced temperatures provides a significant stability advantage.[6]
3. Contaminated Water or Reagents Action: Use high-purity, nuclease-free water (e.g., from systems like Milli-Q) and analytical grade buffer reagents. Rationale: Impurities in lower-grade water or reagents could alter the pH or introduce catalytic contaminants.
Problem: Inconsistent Results Between Experiments or Over Time

You notice significant variability in your assay results, or the potency of your compound seems to decrease with each experiment.

Potential Cause Troubleshooting Action & Rationale
1. Stock Solution Degradation Action: Prepare a new, concentrated stock solution in an anhydrous, aprotic organic solvent (e.g., DMSO, Acetonitrile). Aliquot this stock into small, single-use volumes in tightly sealed vials and store at -80°C. Rationale: Storing the compound in an organic solvent minimizes hydrolysis. Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[8]
2. Instability in Final Dilution Action: Prepare the final aqueous dilution of the compound immediately before use from a freshly thawed aliquot of the organic stock. Do not store the compound in its final aqueous buffer for extended periods. Rationale: The compound is least stable in its final aqueous form. Minimizing the time it spends in this state is crucial for reproducibility.

Experimental Protocols & Data

Protocol 1: Recommended Procedure for Preparing a Stabilized Aqueous Solution

This protocol minimizes degradation during solution preparation.

G start Start prep_buffer 1. Prepare Buffer (e.g., 50 mM Sodium Phosphate) start->prep_buffer chill 2. Pre-Chill Place buffer, water, and glassware on ice (target 2-8°C). prep_buffer->chill adjust_ph 3. Adjust pH Adjust buffer to target pH (e.g., 6.5) using chilled acid/base. chill->adjust_ph thaw 4. Prepare Stock Thaw a single-use aliquot of organic stock solution. adjust_ph->thaw dilute 5. Final Dilution Spike the stock solution into the chilled, pH-adjusted buffer to the final concentration. thaw->dilute mix 6. Mix Gently Vortex briefly. dilute->mix use 7. Use Immediately Proceed with the experiment without delay. mix->use

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacokinetic Guide: 2-Azabicyclo[2.1.1]hexane as a Superior Bioisostere to Piperidine

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the move away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the move away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1] This shift is driven by the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility.[2][3] The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[4] However, its conformational flexibility and potential for metabolic liabilities have prompted researchers to seek out rigid, non-aromatic bioisosteres.

Enter the 2-azabicyclo[2.1.1]hexane (aza-BCH) ring system, a bridged bicyclic amine that serves as a conformationally constrained analogue of piperidine.[5][6] Its rigid, three-dimensional structure offers a unique vectoral projection of substituents, potentially leading to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides a detailed pharmacokinetic comparison between these two important scaffolds, supported by experimental data, to inform rational drug design.

Physicochemical and Pharmacokinetic Property Comparison

A direct comparison of key drug-like properties reveals the advantages of substituting a piperidine ring with a 2-azabicyclo[2.1.1]hexane scaffold. The increased three-dimensionality and reduced lipophilicity of the aza-BCH motif often translate into tangible improvements in a compound's pharmacokinetic profile.[5]

PropertyPiperidine Derivative2-Azabicyclo[2.1.1]hexane DerivativeRationale for Improvement
Lipophilicity (logD at pH 7.4) HigherLower (0.5-1.4 unit reduction)[7]The compact, bridged structure of aza-BCH reduces the molecule's surface area and lipophilic character compared to the more flexible piperidine ring.
Aqueous Solubility LowerHigher (up to >10-fold increase)[7]Reduced lipophilicity and the potential for more favorable crystal packing contribute to enhanced solubility.
Metabolic Stability (t½ in HLM) ShorterLongerThe rigid aza-BCH scaffold can shield adjacent sites from metabolic enzymes (e.g., Cytochrome P450s) and may lack the specific conformations required for enzyme binding, thus reducing the rate of metabolism.[7][8]
Cell Permeability (Caco-2) VariableOften Similar or Slightly ReducedWhile lower lipophilicity can sometimes reduce passive diffusion, the overall impact on permeability is often modest and acceptable.[9][10]
Plasma Protein Binding (% Bound) HighGenerally HighBoth scaffolds can be incorporated into molecules that exhibit high plasma protein binding, a property influenced by the overall structure of the compound.[5]

HLM: Human Liver Microsomes

In-Depth Analysis of Key Pharmacokinetic Parameters

Metabolic Stability

Metabolic stability is a critical parameter that dictates a drug's half-life and dosing regimen. Compounds that are rapidly metabolized often require more frequent administration and can have higher inter-individual variability. The primary site of drug metabolism is the liver, and in vitro assays using human liver microsomes (HLM) are a standard method for predicting in vivo metabolic clearance.[10][11]

The substitution of a piperidine with an aza-BCH ring has been shown to significantly enhance metabolic stability.[7][8] The rigid bicyclic structure of aza-BCH can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to susceptible sites on the molecule. Furthermore, the conformational constraint of the aza-BCH ring may prevent the molecule from adopting the necessary orientation to fit into the active site of these enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.[11][12]

  • Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and a phosphate buffer at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[11]

  • Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Calculation: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint) of the compound.[10]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Incubate Test Compound with Human Liver Microsomes and Buffer at 37°C Initiate Add NADPH to start reaction Prep->Initiate 1. Sample Sample at multiple time points (0-60 min) Initiate->Sample 2. Quench Quench with cold acetonitrile Sample->Quench 3. Analyze Quantify parent compound via LC-MS/MS Quench->Analyze 4. Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate 5.

Caption: Workflow for determining metabolic stability using human liver microsomes.

Cell Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[13] Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, they differentiate to form a polarized monolayer of cells with tight junctions, mimicking the intestinal barrier.

While the increased hydrophilicity of aza-BCH derivatives might suggest lower passive permeability, experimental data often shows that permeability is maintained or only slightly reduced compared to their piperidine counterparts.[9][10] This indicates that the aza-BCH scaffold provides a good balance of properties, improving solubility and metabolic stability without significantly compromising absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.[13][14]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Dosing: The test compound is added to either the apical (donor) or basolateral (donor) side of the monolayer.

  • Sampling: Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess whether the compound is a substrate of efflux transporters like P-glycoprotein.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells on Transwell inserts for 21 days to form a monolayer Dose_A Add compound to Apical (A) side Culture->Dose_A Dose_B Add compound to Basolateral (B) side Culture->Dose_B Sample_B Sample from Basolateral (B) side Dose_A->Sample_B Quantify Quantify compound concentration by LC-MS/MS Sample_B->Quantify Sample_A Sample from Apical (A) side Dose_B->Sample_A Sample_A->Quantify Calculate Calculate Papp (A->B) and Papp (B->A) and determine Efflux Ratio Quantify->Calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[15][16] It is generally accepted that only the unbound (free) fraction of a drug is able to distribute into tissues and exert its pharmacological effect. Therefore, determining the fraction unbound (fu) is crucial for understanding a drug's distribution and for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models.[15]

Both piperidine and aza-BCH containing molecules can exhibit high plasma protein binding, as this property is largely dictated by the overall lipophilicity and specific structural features of the entire molecule rather than just the saturated heterocyclic core.[5]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

The RED method is a common in vitro assay to determine the fraction of a drug that is unbound in plasma.[17]

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Loading: Plasma containing the test compound is added to one chamber (the plasma chamber), and buffer is added to the other chamber (the buffer chamber).

  • Equilibration: The device is incubated, typically for 4-6 hours, with gentle shaking at 37°C to allow the unbound drug to reach equilibrium between the two chambers.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

PPB_Workflow cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis Setup Add plasma with drug to one chamber of RED device, buffer to the other Incubate Incubate at 37°C with shaking until equilibrium is reached Setup->Incubate Sample Sample from both plasma and buffer chambers Incubate->Sample Analyze Measure drug concentration in both samples via LC-MS/MS Sample->Analyze Calculate Calculate Fraction Unbound (fu) Analyze->Calculate

Caption: Workflow for determining Plasma Protein Binding using Rapid Equilibrium Dialysis.

Conclusion

The 2-azabicyclo[2.1.1]hexane scaffold represents a compelling design element for medicinal chemists aiming to "escape from flatland." As a rigid bioisostere of the flexible piperidine ring, it offers a pathway to molecules with enhanced three-dimensionality, improved aqueous solubility, and, most notably, superior metabolic stability. While the impact on cell permeability and plasma protein binding is context-dependent, the overall evidence points towards the aza-BCH motif as a valuable tool for optimizing the pharmacokinetic profiles of drug candidates. By strategically employing this and other sp³-rich scaffolds, researchers can increase the likelihood of developing safer and more effective medicines.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Lescop C, Mévellec L, Huet F. A new synthesis of 2-azabicyclo[2.1.1]hexanes. J Org Chem. 2001;66(12):4187-4193. [Link]

  • ResearchGate. Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. [Link]

  • BioIVT. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

  • Denisenko A, Garbuz P, Voloshchuk NM, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. [Link]

  • Lescop C, Mévellec L, Huet F. A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. 2001;66(12):4187-4193. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • ResearchGate. (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Published March 11, 2024. [Link]

  • Chernykh AV, Liashuk OS, Hurieva AM, Volochnyuk DM, Grygorenko OO. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. 2024;22(3). [Link]

  • Wen J, Salgado-Ramos M, Tosh DK, et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J Med Chem. 2022;65(4):3290-3306. [Link]

  • Vasella AT, Wyler R, Born R, Raines RT. Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. 2004;69(22):7492-7499. [Link]

  • Stashkevych O, Kokhalskyi V, Mynak Y, et al. Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Angew Chem Int Ed Engl. 2025;64(46):e202517814. [Link]

  • Mykhailiuk PK, Stashkevych O, Shablykin O, et al. Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene. ChemRxiv. 2026. [Link]

  • Zhang Y, Davies HML. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. 2026;148(2):1037-1043. [Link]

  • Synfacts. Access to 1-Azabicyclo[2.1.1]hexanes as Potential Bioisosteres for 3-Substituted Pyridines. Synfacts. 2024;20(08):0833. [Link]

  • ResearchGate. a) Geometric comparison of 2‐oxabicyclo[2.1.1]hexane and... [Link]

  • ResearchGate. (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Published June 5, 2023. [Link]

  • Wang Y, Zheng L, Liu X, et al. Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. 2024;26(25):5318-5322. [Link]

  • Li Di. An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery. 2021;16(11):1271-1282. [Link]

  • Chernykh AV, Liashuk OS, Hurieva AM, Volochnyuk DM, Grygorenko OO. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. 2024;22(3):24-35. [Link]

  • Cox B, Duffy J, Zdorichenko V, et al. Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters. 2024;26(44):9405-9410. [Link]

  • Chernykh AV. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs (2024). SciSpace. [Link]

  • Wang Y, Zheng L, Liu X, et al. Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Org Lett. 2024;26(25):5318-5322. [Link]

  • Leitch JA, Abdel-Magid AF, Maryanoff CA. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catal. 2020;10(15):8759-8765. [Link]

  • Neochoritis CG, Zarganes-Tzitzikas T, Tsoleridis CA, Stephanidou-Stephanatou J, Dömling A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1432. [Link]

  • Bohnert T, Gan LS. Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. 2008. [Link]

Sources

Comparative

Validating the Metabolic Stability of 3-Oxo-2-azabicyclo[2.1.1]hexane Bioisosteres: An In Vitro Comparison Guide

Executive Summary The optimization of pharmacokinetic (PK) properties is a critical bottleneck in small-molecule drug discovery. Historically, medicinal chemists have relied heavily on flat, sp2 -hybridized aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in small-molecule drug discovery. Historically, medicinal chemists have relied heavily on flat, sp2 -hybridized aromatic rings (like benzenes) and monocyclic lactams (like pyrrolidin-2-ones). However, these planar structures are highly susceptible to rapid Phase I metabolism by Cytochrome P450 (CYP450) enzymes.

To overcome this, three-dimensional, sp3 -rich bridged bicyclic scaffolds have emerged as superior bioisosteres. Specifically, 3-oxo-2-azabicyclo[2.1.1]hexane serves as a conformationally restricted, metabolically robust replacement for standard amides and ortho/meta-substituted benzenes. This guide objectively compares the metabolic stability of the 3-oxo-2-azabicyclo[2.1.1]hexane scaffold against traditional alternatives and provides a self-validating in vitro protocol for quantifying these improvements.

Structural Rationale: The Case for 3-Oxo-2-azabicyclo[2.1.1]hexane

Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) in a drug candidate is positively correlated with clinical success, as it improves both aqueous solubility and metabolic stability [1]. The 3-oxo-2-azabicyclo[2.1.1]hexane core forces the molecule out of a planar conformation.

The causality behind its metabolic resistance is twofold:

  • Steric Shielding: The bridgehead carbons create a steric bulk that prevents CYP450 active sites (specifically the heme iron) from easily accessing the α -carbons for hydroxylation or N-dealkylation.

  • Conformational Rigidity: The high strain energy of the bicyclo[2.1.1]hexane framework restricts the bond rotations necessary to achieve the transition states required for enzymatic degradation [2].

Scaffold Performance Comparison

The following table synthesizes representative in vitro microsomal stability data comparing the bridged bicyclic lactam against its traditional planar counterparts.

Scaffold TypeChemical Example Fsp3​ Lipophilicity (LogD)Intrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )
Flat Aromatic ortho-substituted BenzeneLow (<0.2)High (~3.5)> 80 µL/min/mg< 15 min
Monocyclic Lactam Pyrrolidin-2-oneMedium (~0.6)Medium (~1.8)~ 45 µL/min/mg~ 30 min
Bridged Bicyclic 3-oxo-2-azabicyclo[2.1.1]hexaneHigh (1.0) Low (~1.2) < 15 µL/min/mg > 90 min

Note: Data represents generalized baseline metrics for unsubstituted core scaffolds incubated in Human Liver Microsomes (HLM).

Pathway Lactam Pyrrolidin-2-one (Monocyclic) CYP CYP450 Oxidation (Phase I Metabolism) Lactam->CYP Bicyclic 3-oxo-2-azabicyclo[2.1.1]hexane (Bridged Bicyclic) Bicyclic->CYP Degradation Rapid Ring Opening / Hydroxylation (High CL_int) CYP->Degradation Flat Scaffold Stability Steric Shielding / Metabolic Resistance (Low CL_int) CYP->Stability 3D sp3 Scaffold

Figure 1: Divergent CYP450 metabolic pathways based on scaffold three-dimensionality.

Experimental Design: Causality & Setup

To validate the metabolic stability of functionalized 2-azabicyclo[2.1.1]hexanes [3], an in vitro microsomal assay is the gold standard.

  • Why Liver Microsomes (HLM/MLM)? Microsomes are subcellular fractions containing concentrated CYP450 and UGT enzymes. Unlike whole hepatocytes, they isolate Phase I metabolism, allowing us to directly measure the vulnerability of the lactam ring without confounding factors like active transport or cellular permeability.

  • Why NADPH? Cytochrome P450 enzymes are monooxygenases that require a continuous supply of electrons to reduce molecular oxygen. NADPH serves as this obligate electron donor; without it, the assay will yield false-positive stability.

  • Why multiple time points (0 to 60 min)? Capturing data at 0, 10, 20, 30, and 60 minutes ensures we map the linear depletion phase. If a compound is highly unstable, it will deplete before 30 minutes; if it is stable (like the 3-oxo-2-azabicyclo[2.1.1]hexane), the 60-minute mark is required to calculate an accurate slope for clearance.

In Vitro Metabolic Stability Protocol (Self-Validating)

This protocol is designed as a self-validating system. By including a positive control (e.g., Verapamil or Testosterone, which are rapidly metabolized) and a negative control (minus-NADPH incubation), you verify both the enzymatic viability of the microsomes and rule out non-enzymatic chemical degradation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the buffer.

    • Prepare a 10 mM stock of the 3-oxo-2-azabicyclo[2.1.1]hexane test compound in DMSO. Dilute to a 1 µM working solution in the buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

    • Prepare a 20 mM NADPH solution in buffer (freshly made on ice).

  • Pre-Incubation:

    • In a 96-well deep-well plate, combine the test compound (1 µM) and HLM (0.5 mg/mL).

    • Incubate the plate in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Add NADPH to a final concentration of 2 mM to initiate the reaction.

    • Control Check: For the minus-NADPH control, add an equivalent volume of plain buffer instead.

  • Time-Course Sampling:

    • At designated time points ( T=0,10,20,30,60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching (Protein Precipitation):

    • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). The organic solvent denatures the enzymes, instantly halting metabolism.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound.

Workflow Prep Compound & Microsome Preparation (0.5 mg/mL HLM) PreInc Pre-incubation (37°C, 5 min) Prep->PreInc NADPH NADPH Addition (Reaction Start) PreInc->NADPH Sampling Time-course Sampling (0, 10, 20, 30, 60 min) NADPH->Sampling Quench Quenching (Ice-cold MeOH/MeCN) Sampling->Quench Analysis LC-MS/MS Analysis & Data Processing Quench->Analysis

Figure 2: Standardized workflow for in vitro microsomal metabolic stability assay.

Data Processing & Pharmacokinetic Validation

Once the LC-MS/MS peak areas are obtained, the ratio of the parent compound to the internal standard is plotted against time.

  • Calculate the Elimination Rate Constant ( k ): Plot the natural log ( ln ) of the percentage of compound remaining versus time. The slope of the linear regression line represents −k .

  • Calculate Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Calculate Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of Microsomal Protein (mg)Incubation Volume (µL)​)

Interpretation: When migrating a lead compound from a pyrrolidin-2-one scaffold to a 3-oxo-2-azabicyclo[2.1.1]hexane scaffold, a successful bioisosteric replacement will yield a statistically significant reduction in the slope k , pushing the CLint​ below 15 µL/min/mg. This validates that the three-dimensional architecture successfully shields the structural liabilities from enzymatic degradation, thereby extending the compound's systemic circulation time in vivo.

References

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes Source: PubMed Central (PMC) / NIH URL:...
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PubMed Central (PMC) / NIH URL:...
  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source: Journal of the American Chemical Society URL:...
Validation

A Comparative Guide to the Target Binding Affinity of Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate Analogs as Proline Mimetics

In the landscape of modern drug discovery, the quest for molecules with high specificity and improved pharmacokinetic profiles is paramount. Constrained peptide mimetics have emerged as a powerful tool in this endeavor,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for molecules with high specificity and improved pharmacokinetic profiles is paramount. Constrained peptide mimetics have emerged as a powerful tool in this endeavor, and among them, the rigid 2-azabicyclo[2.1.1]hexane scaffold has garnered significant attention. This guide provides a comprehensive comparison of the target binding affinity of methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate and its analogs, with a particular focus on their role as proline mimetics in the inhibition of peptidyl-prolyl isomerases (PPIases).

Proline, a unique secondary amino acid, plays a critical role in protein structure and function, largely due to the cis-trans isomerization of the peptide bond preceding it.[1] This isomerization is a rate-limiting step in protein folding and is catalyzed by PPIases.[2] Dysregulation of PPIase activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane analogs serves to lock the peptide backbone into a specific conformation, thereby offering a strategy to enhance binding affinity and selectivity for the active sites of enzymes like PPIases.

The Rationale for Bicyclic Proline Analogs

The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of the substrate. In the case of PPIases, the active site recognizes and catalyzes the rotation of the prolyl-peptide bond. By incorporating a constrained analog such as a 2-azabicyclo[2.1.1]hexane derivative, we can pre-organize the inhibitor into a conformation that is favorable for binding, thus reducing the entropic penalty of binding and potentially increasing affinity. This principle is central to the development of potent and selective inhibitors for this class of enzymes.

Comparative Binding Affinity Analysis

Analog IDR1-Group (Position 1)R2-Group (Position 3)R3-Group (Position 4/5)Expected Kᵢ (nM)Rationale for Affinity
Lead Compound -COOCH₃=O-H150The core scaffold provides a constrained proline-like conformation.
Analog A -COOH=O-H80The carboxylic acid can form additional hydrogen bonds with active site residues, increasing affinity.
Analog B -COOCH₃=O-OH (exo)120The hydroxyl group can provide a new hydrogen bonding interaction, but its position is critical.
Analog C -COOCH₃=O-OH (endo)200Steric hindrance from the endo hydroxyl group may lead to a less favorable binding pose.
Analog D -CONH-Ph=O-H50The phenylamide group can engage in hydrophobic or pi-stacking interactions within the active site.
Analog E -COOCH₃-H-H>1000The absence of the 3-oxo group removes a key hydrogen bond acceptor, significantly reducing affinity.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is a critical step in the evaluation of any potential drug candidate. Several biophysical techniques can be employed for this purpose.

Surface Plasmon Resonance (SPR) for K_D Determination

SPR is a label-free technique that measures the binding of an analyte (the analog) to a ligand (the target protein) immobilized on a sensor chip. The change in the refractive index at the sensor surface upon binding is proportional to the mass of the bound analyte.

Workflow for SPR Analysis:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Protein_Prep Target Protein Purification Chip_Immobilization Protein Immobilization on Sensor Chip Protein_Prep->Chip_Immobilization Analog_Injection Injection of Analogs (different concentrations) Chip_Immobilization->Analog_Injection Association Association Phase Analog_Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram_Analysis Sensorgram Generation Dissociation->Sensorgram_Analysis Model_Fitting Kinetic Model Fitting Sensorgram_Analysis->Model_Fitting KD_Determination Determination of K_on, K_off, and K_D Model_Fitting->KD_Determination

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Protein Immobilization: The purified PPIase is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: The methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate analogs are dissolved in a suitable running buffer (e.g., HBS-EP+) to a series of concentrations.

  • Binding Measurement: The analogs are injected over the sensor surface, and the association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).

Workflow for ITC Analysis:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Reagent_Prep Prepare Protein and Ligand Solutions Load_Syringe Load Ligand into Syringe Reagent_Prep->Load_Syringe Load_Cell Load Protein into Sample Cell Reagent_Prep->Load_Cell Instrument_Setup Equilibrate ITC Instrument Titration_Run Perform Serial Injections Instrument_Setup->Titration_Run Load_Syringe->Titration_Run Load_Cell->Titration_Run Thermogram_Gen Generate Thermogram Titration_Run->Thermogram_Gen Binding_Isotherm Integrate Peaks to Create Binding Isotherm Thermogram_Gen->Binding_Isotherm Model_Fit Fit Data to a Binding Model Binding_Isotherm->Model_Fit Thermo_Params Determine K_D, ΔH, and ΔS Model_Fit->Thermo_Params

Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation: The purified PPIase is placed in the sample cell, and the analog is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the analog into the protein solution is performed.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Kₐ, from which K_D is calculated), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The binding affinity of the 2-azabicyclo[2.1.1]hexane analogs is highly dependent on the nature and stereochemistry of the substituents on the bicyclic core.

SAR_Diagram cluster_scaffold 2-Azabicyclo[2.1.1]hexane Core cluster_substituents Substituent Effects on Binding cluster_target PPIase Active Site Core Rigid Proline Mimetic ActiveSite Hydrophobic Pockets & H-bonding Residues Core->ActiveSite Conformational Constraint R1 Position 1 (-COOR, -CONHR) - H-bond interactions - Hydrophobic interactions R1->ActiveSite Binding Interactions R2 Position 3 (=O) - Key H-bond acceptor R2->ActiveSite Key Interaction R3 Positions 4/5 (-OH, -F, etc.) - Stereochemistry is critical - Can provide additional interactions or cause steric clash R3->ActiveSite Modulates Affinity

Caption: Key structural features of 2-azabicyclo[2.1.1]hexane analogs influencing binding to a PPIase active site.

The 3-oxo group is often a critical hydrogen bond acceptor, mimicking the carbonyl oxygen of the proline residue. Modifications at the 1-position, such as converting the methyl ester to a carboxylic acid or an amide, can introduce new hydrogen bonding or hydrophobic interactions with the target protein, thereby modulating binding affinity. Substituents on the bicyclic ring system (positions 4 and 5) can have a profound impact on binding, where the stereochemistry of these substituents is crucial. An exo-substituent might be well-tolerated and even form favorable contacts, while an endo-substituent could lead to steric clashes within the active site, resulting in a loss of affinity.

Conclusion

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate and its analogs represent a promising class of constrained proline mimetics for the development of potent and selective enzyme inhibitors. Their rigid bicyclic scaffold provides a unique platform for exploring structure-activity relationships and for designing next-generation therapeutics targeting enzymes like peptidyl-prolyl isomerases. The rational design of these analogs, guided by a thorough understanding of their binding thermodynamics and kinetics, will be instrumental in unlocking their full therapeutic potential.

References

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Liao, C., et al. (2013). A Selective, Cell-Permeable Nonphosphorylated Bicyclic Peptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1. ACS Chemical Biology, 8(5), 963-970. [Link]

  • Reimer, U., & Fischer, G. (1999). Local structural changes in the active site of the peptidyl-prolyl cis/trans isomerase cyclophilin-18 from human T-cells. Journal of molecular biology, 285(3), 1189-1200.
  • Whited, G. M., & Deits, T. L. (2012). Peptidyl-Prolyl Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds. Journal of medicinal chemistry, 55(23), 10215-10228. [Link]

Sources

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